Bis-(p-chlorophenyl)sulfite
Description
Bis-(p-chlorophenyl)sulfite is an organosulfur compound featuring two para-chlorophenyl groups linked via a sulfite ester group (–O–S(O)–O–). Structurally, the sulfite group (oxidation state +4) distinguishes it from sulfates (+6) and sulfides (–2), influencing its reactivity and stability .
Industrial applications of this compound may parallel those of structurally related compounds, such as 4,4′-bis-(4-chloro-3-sulfostyryl)-diphenyl, which are utilized as optical brighteners in detergents and textiles .
Properties
Molecular Formula |
C12H8Cl2O3S |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
bis(4-chlorophenyl) sulfite |
InChI |
InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)16-18(15)17-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
VMHTVCWRLHHZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Sulfite’s intermediate oxidation state (+4) renders this compound more reactive than sulfonates/sulfones but less so than sulfides .
- The electron-withdrawing chlorine substituents enhance stability against nucleophilic attack compared to non-halogenated analogs .
Reactivity in Environmental Degradation Processes
This compound’s environmental fate can be inferred from studies on chlorinated compounds degraded via UV/sulfite systems. For example:
Mechanistic Notes:
- Sulfite (SO₃²⁻) generates reactive radicals (e.g., ·SO₃⁻) under UV, facilitating dechlorination and ring-opening in aromatic compounds .
- The ester linkage in this compound may hydrolyze preferentially compared to sulfonate/sulfone bonds, accelerating degradation .
Stability and Chemical Interactions
Aluminum sulfite’s stability, attributed to hydrogen bonding and van der Waals interactions , provides a model for understanding this compound. Key factors include:
- Covalent vs. Ionic Bonding : The sulfite ester’s covalent bonds enhance stability relative to ionic sulfites (e.g., sodium sulfite).
- Steric Effects : Bulky p-chlorophenyl groups hinder hydrolysis but may increase susceptibility to photolytic cleavage .
Preparation Methods
Reaction Mechanism and Catalytic Enhancements
The most widely studied method involves the direct reaction of chlorobenzene with sulfuric acid under elevated temperatures (200–250°C) and pressure (4–5 bar). This two-step process begins with sulfonation to form 4-chlorobenzenesulfonic acid, followed by condensation to yield the sulfone. The reversibility of these steps necessitates stringent conditions, but the addition of condensing agents like boric acid (5–10 mol%) or trifluoromethanesulfonic acid (0.05–0.5 mol%) significantly accelerates the reaction.
For instance, boric acid reduces the reaction time from 16 hours to 6 hours for 68% conversion, achieving 84% yield after 10 hours. The condensing agents likely stabilize intermediates or lower activation energies, though exact mechanistic roles remain under investigation.
Process Optimization and Byproduct Management
Azeotropic distillation with chlorobenzene as an entrainer removes water, shifting equilibrium toward product formation. Continuous recycling of chlorobenzene maintains reaction efficiency while minimizing waste. However, iron(III) chloride—a traditional Friedel-Crafts catalyst—is avoided due to its propensity to chlorinate chlorobenzene, generating dichlorobenzene byproducts that complicate purification.
Table 1: Key Parameters for Sulfonation-Condensation Method
Friedel-Crafts Sulfonylation with Thionyl Chloride
Two-Step Oxidation Approach
An alternative method employs thionyl chloride (SOCl₂) and aluminum trichloride (AlCl₃) in chlorobenzene to first synthesize 4,4'-dichlorodiphenylsulfoxide, which is subsequently oxidized to the sulfone using hydrogen peroxide (H₂O₂) in glacial acetic acid. This approach avoids high-pressure conditions and achieves a 90.4% yield with 99.2% purity.
Advantages Over Sulfonation-Condensation
The lower reaction temperature (15–100°C) reduces energy consumption, and the absence of sulfuric acid minimizes corrosion risks. However, stoichiometric AlCl₃ usage generates aluminum waste, necessitating post-reaction neutralization.
Table 2: Friedel-Crafts Method Performance Metrics
| Parameter | Value/Description | Source |
|---|---|---|
| Oxidation Temperature | 60°C | |
| Oxidation Time | 2 hours | |
| Final Yield | 90.4% | |
| Purity | 99.2% |
Alternative Pathways and Emerging Techniques
Sulfur Trioxide-Based Synthesis
Early methods used sulfur trioxide (SO₃) and dimethyl pyrosulfate, but dimethyl sulfate’s toxicity led to discontinuation. Recent patents hint at sulfurous acid (H₂SO₃) derivatives under milder conditions, though details remain sparse.
Solvent-Free Mechanochemical Approaches
Emerging research explores ball-milling techniques to initiate solid-state reactions between chlorobenzene and sulfonating agents. While promising for reducing solvent use, scalability and yield data are yet to be published.
Comparative Analysis of Synthesis Routes
Efficiency and Environmental Impact
The sulfonation-condensation method offers high yields but requires energy-intensive conditions. In contrast, the Friedel-Crafts route operates at lower temperatures but produces metal waste. Catalytic advancements, such as boric acid, bridge these trade-offs by enhancing reaction rates without toxic byproducts.
Q & A
Q. What standardized analytical methods are recommended for detecting Bis-(p-chlorophenyl)sulfite in environmental samples?
The AOAC Official Method 958.08 provides a spectrophotometric approach for analyzing sulfite-containing compounds, including derivatives like p-chlorophenyl phenyl sulfone . For this compound, adaptations of this method may involve acid digestion followed by UV-Vis spectrophotometry to quantify sulfite release. Validation steps should include spike-and-recovery tests in matrices such as wastewater or soil to account for matrix effects.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Safety Data Sheets (SDS) for structurally similar chlorophenyl compounds (e.g., 1,2-Bis-(p-chlorophenyl)-2,2,2-trichloroethanol) emphasize using PPE (gloves, goggles), fume hoods for ventilation, and neutralization protocols for spills . Storage should be in airtight containers away from oxidizers, as sulfite derivatives may decompose under humid or acidic conditions.
Q. How does this compound degrade under UV light, and what intermediates are formed?
In UV/sulfite Advanced Reduction Processes (ARPs), sulfite radicals (e.g., ) generated via UV activation cleave aromatic rings or displace chlorides. For this compound, degradation pathways may yield p-chlorophenol and sulfate ions, detectable via LC-MS or ion chromatography . Control experiments should compare dark conditions to isolate photolytic vs. radical-driven mechanisms.
Advanced Research Questions
Q. How can researchers address interference from co-occurring sulfur species (e.g., sulfide, thiosulfate) during sulfite-specific analysis of this compound?
Selective voltammetric sensors using modified carbon nanotube electrodes (e.g., MWCNT paste electrodes) can differentiate sulfite from interferents by tuning oxidation potentials. Calibration curves in synthetic wastewater matrices (pH 7–9) and masking agents like EDTA improve selectivity . Cross-validation with ion-pair chromatography is advised to confirm accuracy.
Q. What experimental design considerations optimize the UV/sulfite ARP for this compound degradation in realistic wastewater?
Key factors include:
- pH : Optimal radical generation occurs at pH 9–11, but competing reactions (e.g., sulfite autoxidation) may require buffering .
- Sulfite dosage : Molar ratios of sulfite to target compound (e.g., 10:1) balance efficiency vs. cost.
- Quenching controls : Adding tert-butanol or nitrobenzene isolates contributions of vs. radicals . Pilot-scale studies should simulate hydraulic retention times (HRTs) of real treatment systems.
Q. How do heterogeneous catalysts like Cu2_22S enhance sulfite activation for this compound transformation?
CuS facilitates electron transfer between sulfite and the target compound, accelerating radical generation. Electrochemical impedance spectroscopy (EIS) and XPS can confirm surface redox mechanisms. At pH 7, CuS/sulfite systems achieve >90% degradation within 30 minutes, but catalyst leaching (e.g., Cu) must be monitored via ICP-MS .
Q. What strategies resolve contradictions in reported degradation half-lives of this compound across studies?
Discrepancies often arise from variations in light intensity (e.g., UV-C vs. UV-A), sulfite purity, or dissolved organic matter (DOM) quenching radicals. Meta-analyses should normalize data to equivalent photon flux () and DOM content (TOC mg/L). Replicating experiments under ISO/IEC 17025 protocols reduces variability .
Q. What synthetic routes yield high-purity this compound for mechanistic studies?
Nucleophilic substitution between p-chlorophenol and thionyl chloride () under anhydrous conditions produces the sulfite ester. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted phenol. Purity (>98%) is verified via -NMR and elemental analysis .
Methodological Best Practices
Q. How should researchers document experimental parameters for reproducibility in sulfite-mediated degradation studies?
Reports must include:
Q. What advanced techniques characterize radical intermediates during this compound degradation?
Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) identifies transient radicals (, ). Coupling EPR with quenching experiments (e.g., ethanol for ) validates mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
